molecular formula C13H19ClN2O3 B12335624 H-Phe-ala-ome hcl

H-Phe-ala-ome hcl

Cat. No.: B12335624
M. Wt: 286.75 g/mol
InChI Key: WTLLOYMXZZNRKU-ROLPUNSJSA-N
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Description

H-Phe-ala-ome hcl, also known as L-phenylalanine-L-alanine methyl ester hydrochloride, is a dipeptide derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. It is a white crystalline powder that is soluble in water and commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-ala-ome hcl typically involves the coupling of L-phenylalanine methyl ester hydrochloride with L-alanine methyl ester hydrochloride. This reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxysuccinimide. The reaction is usually performed in an anhydrous solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

H-Phe-ala-ome hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Phe-ala-ome hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Phe-ala-ome hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. Additionally, it can interact with cell surface receptors, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • L-phenylalanine methyl ester hydrochloride
  • L-alanine methyl ester hydrochloride
  • L-carnosine (β-alanyl-L-histidine)
  • Glycyl-L-phenylalanine methyl ester hydrochloride

Uniqueness

H-Phe-ala-ome hcl is unique due to its specific dipeptide structure, which imparts distinct physicochemical properties and biological activities. Unlike its individual components, the dipeptide form exhibits enhanced stability and solubility, making it more suitable for various applications in research and industry .

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c1-9(13(17)18-2)15-12(16)11(14)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,14H2,1-2H3,(H,15,16);1H/t9-,11-;/m0./s1

InChI Key

WTLLOYMXZZNRKU-ROLPUNSJSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)N.Cl

Origin of Product

United States

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